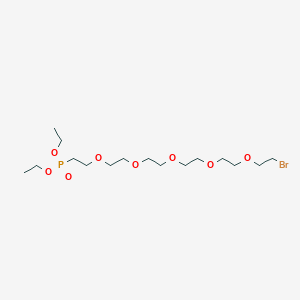

Bromo-PEG5-phosphonic acid diethyl ester

Descripción

Context and Significance within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. These compounds are integral to numerous applications, from industrial chemicals and agrochemicals to pharmaceuticals. Phosphonate (B1237965) esters, characterized by a P-C bond, are a notable class within this family due to their enhanced stability compared to phosphate (B84403) esters (P-O-C bond), which are more susceptible to enzymatic and chemical hydrolysis. This stability makes phosphonates valuable as mimics of phosphates in biological systems.

The phosphonate group in Bromo-PEG5-phosphonic acid diethyl ester is a key feature. The diethyl ester form renders the molecule soluble in organic solvents, facilitating its use in various synthetic reactions. Furthermore, the phosphonate moiety itself can be a site for further chemical modification or can act as a ligand for metal ions, expanding its utility in materials science and as a probe for biological systems. The presence of the bromine atom on the PEG chain provides a reactive handle for nucleophilic substitution reactions, a common strategy for linking molecules together.

Role of PEGylated Phosphonate Esters in Advanced Chemical Synthesis

The incorporation of a polyethylene (B3416737) glycol (PEG) chain into a molecule, a process known as PEGylation, is a widely used strategy in medicinal chemistry and drug delivery. PEG chains are known to enhance the solubility and stability of molecules. In the context of this compound, the PEG5 chain imparts several advantageous properties:

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the molecule, which is often a crucial factor in biological applications.

Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for in vivo applications.

Flexible Spacer: The PEG5 chain acts as a flexible linker, which is particularly important in the design of bifunctional molecules where precise spatial orientation of the terminal functional groups is required.

As a PEGylated phosphonate ester, this compound is a prime example of a bifunctional linker. Such linkers are instrumental in connecting two different molecular entities, for instance, a targeting molecule and a therapeutic agent, to create a conjugate with desired properties.

Overview of Research Domains Utilizing this compound

The primary application of this compound in academic research is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cell's own protein degradation machinery to eliminate specific disease-causing proteins. purepeg.com A PROTAC molecule typically consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. purepeg.com

The linker's role in a PROTAC is critical; its length and composition influence the molecule's solubility, cell permeability, and the efficiency of forming a stable ternary complex between the target protein and the E3 ligase, which is essential for protein degradation. This compound is designed to be an effective PROTAC linker. The terminal bromine atom allows for the covalent attachment of a ligand for the target protein or the E3 ligase, while the diethyl phosphonate end can be similarly functionalized. The PEG5 spacer provides the necessary flexibility and length to bridge the two binding domains effectively.

Beyond PROTACs, the unique combination of a reactive halide, a hydrophilic spacer, and a phosphonate group makes this compound a valuable tool in other areas of research, including:

Bioconjugation: The bromo and phosphonate functionalities can be used to attach the PEG linker to various biomolecules, such as peptides, proteins, and nucleic acids, to improve their pharmacological properties.

Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces. This property can be exploited to functionalize nanoparticles or other materials, creating surfaces with specific chemical properties or for the attachment of biomolecules.

Development of Diagnostic Tools: The ability of the phosphonate group to chelate metal ions allows for its use in the development of contrast agents for imaging techniques like magnetic resonance imaging (MRI). axispharm.com

Compound Data

| Property | Value |

| Chemical Formula | C16H34BrO8P |

| Molecular Weight | 465.31 g/mol |

| IUPAC Name | diethyl (15-bromo-3,6,9,12-tetraoxapentadecyl)phosphonate |

| CAS Number | 1446282-41-2 |

Propiedades

IUPAC Name |

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34BrO8P/c1-3-24-26(18,25-4-2)16-15-23-14-13-22-12-11-21-10-9-20-8-7-19-6-5-17/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKZCSJHVKMWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34BrO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135221 | |

| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-41-2 | |

| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Bromo Peg5 Phosphonic Acid Diethyl Ester

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at one terminus of the polyethylene (B3416737) glycol (PEG) chain serves as an excellent leaving group in nucleophilic substitution reactions. broadpharm.comacs.orgprecisepeg.combroadpharm.com This reactivity is a cornerstone of its utility as a linker, enabling the covalent attachment of a wide array of nucleophilic molecules. The general scheme for this reaction involves the displacement of the bromide ion by a nucleophile (Nu:), forming a new carbon-nucleophile bond.

The reaction conditions for these substitutions are typically mild, often proceeding efficiently at room temperature. The choice of solvent is critical and is often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve both the PEG linker and the nucleophile. smolecule.com In some cases, the use of a non-nucleophilic base is required to deprotonate the incoming nucleophile, thereby increasing its reactivity.

Common nucleophiles that can be employed in reactions with bromo-PEGylated compounds include thiols, amines, azides, and carboxylates. For instance, the reaction with a thiol-containing molecule results in a stable thioether linkage, a common strategy in bioconjugation to link proteins or peptides. precisepeg.combroadpharm.com Similarly, primary and secondary amines can displace the bromide to form secondary and tertiary amines, respectively. The azide (B81097) ion (N₃⁻) is another potent nucleophile that can be introduced, with the resulting azido-PEG derivative being a valuable intermediate for "click chemistry" reactions. precisepeg.com

| Nucleophile | Resulting Linkage | Typical Reaction Conditions |

| Thiol (R-SH) | Thioether (R-S-PEG) | Basic conditions (e.g., with a non-nucleophilic base), polar aprotic solvent (e.g., DMF), room temperature. |

| Amine (R-NH₂) | Secondary Amine (R-NH-PEG) | Polar aprotic solvent (e.g., DMSO), often with a non-nucleophilic base, room temperature to slightly elevated temperatures. |

| Azide (N₃⁻) | Azide (N₃-PEG) | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF), room temperature. researchgate.netresearchgate.net |

Transformations of the Diethyl Phosphonate (B1237965) Group

The diethyl phosphonate ester at the other end of the PEG chain provides another site for chemical modification. These transformations typically involve the hydrolysis of the ester groups to the corresponding phosphonic acid, which can then be further functionalized.

Hydrolysis to Phosphonic Acids

The hydrolysis of diethyl phosphonates to phosphonic acids is a well-established transformation that can be achieved under either acidic or basic conditions. smolecule.comnih.gov This process occurs in a stepwise manner, with the first ethyl group being cleaved to form a phosphonic acid monoester, followed by the cleavage of the second ethyl group to yield the di-acid. nih.govresearchgate.net

Acid-catalyzed hydrolysis is typically carried out by heating the phosphonate ester in the presence of a strong acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov The reaction proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis is generally performed using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). nih.gov The reaction mechanism involves the direct nucleophilic attack of a hydroxide ion on the phosphorus center. The rate of hydrolysis can be significantly influenced by steric hindrance around the phosphorus atom. nih.gov

| Hydrolysis Condition | Reagents | General Observations |

| Acidic | Concentrated HCl or HBr in water | Stepwise removal of ethyl groups. Reaction progress can be monitored by ³¹P NMR. researchgate.net |

| Basic | Aqueous NaOH | Direct nucleophilic attack by OH⁻. Steric hindrance can affect reaction rates. nih.gov |

Subsequent Functionalizations of Phosphonic Acid Derivatives

Once hydrolyzed, the resulting phosphonic acid-terminated PEG linker offers a versatile handle for further functionalization. Phosphonic acids are known for their strong binding affinity to metal oxide surfaces, making them ideal for the surface modification of nanoparticles. acs.orgspecificpolymers.com For example, PEG-phosphonic acids have been used to coat cerium oxide and iron oxide nanoparticles, enhancing their colloidal stability and biocompatibility for biomedical applications. acs.orgnih.gov

The phosphonic acid moiety can also be activated for coupling with other molecules. For instance, the use of carbodiimide (B86325) chemistry can facilitate the formation of phosphoanhydride or phosphoramidate (B1195095) bonds, although these are less common than the direct use of the phosphonic acid for surface binding. The ability to functionalize this end of the linker after conjugation at the bromo-terminus allows for the construction of complex, multifunctional architectures.

Reaction Mechanisms and Kinetic Investigations

The nucleophilic substitution at the primary bromide of the PEG chain is expected to proceed primarily through an S_N2 (bimolecular nucleophilic substitution) mechanism. ksu.edu.salibretexts.orgnih.gov This is characteristic of unhindered primary alkyl halides. In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to a concerted process of bond formation and bond breaking in a single transition state. ksu.edu.salibretexts.org The rate of an S_N2 reaction is dependent on the concentration of both the substrate (Bromo-PEG5-phosphonic acid diethyl ester) and the nucleophile. libretexts.org

Factors that favor an S_N2 mechanism for this substrate include:

Primary alkyl halide: The carbon atom attached to the bromine is primary, which minimizes steric hindrance for the incoming nucleophile.

Good leaving group: Bromide is an effective leaving group. broadpharm.comacs.org

Polar aprotic solvents: Solvents like DMF and DMSO, commonly used for these reactions, are known to solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.

The hydrolysis of the diethyl phosphonate ester follows a nucleophilic acyl substitution-type mechanism at the phosphorus center. The kinetics of this hydrolysis have been shown in related systems to be pseudo-first-order when one of the reactants (e.g., water in acidic hydrolysis) is in large excess. researchgate.net The stepwise nature of the hydrolysis means that two distinct rate constants, k₁ and k₂, can be determined for the cleavage of the first and second ester groups, respectively. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Bromo Peg5 Phosphonic Acid Diethyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of "Bromo-PEG5-phosphonic acid diethyl ester." Both ¹H and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of the proton environments within the molecule. For "this compound," distinct signals are expected for the protons of the ethyl groups on the phosphonate (B1237965) ester, the ethylene (B1197577) glycol (PEG) chain, and the bromo-terminated end. Based on the analysis of similar, simpler structures like "DIETHYL 2-BROMOETHYLPHOSPHONATE," the following chemical shifts can be anticipated. chemicalbook.com The methylene (B1212753) protons adjacent to the bromine atom are expected to appear at a lower field (higher ppm) due to the deshielding effect of the electronegative bromine. The extensive PEG chain will produce a complex series of overlapping signals in the range of 3.5-3.8 ppm. The methylene protons of the ethyl ester groups adjacent to the oxygen atoms will likely resonate around 4.1 ppm, appearing as a quartet due to coupling with the methyl protons. The terminal methyl protons of the ethyl groups would appear as a triplet at a higher field, around 1.3 ppm.

³¹P NMR Spectroscopy: ³¹P NMR is highly specific for the phosphorus nucleus and is instrumental in confirming the presence and chemical environment of the phosphonate group. For diethyl phosphonate esters, a single resonance is typically observed. huji.ac.il The chemical shift is sensitive to the substituents on the phosphorus atom. For "this compound," the ³¹P NMR spectrum is expected to show a single peak in the characteristic region for phosphonates, providing unambiguous confirmation of this functional group. researchgate.netspectrabase.com The exact chemical shift can be influenced by the solvent and concentration.

Interactive Data Table: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₃ (Ethyl ester) | ~1.3 | Triplet |

| ¹H | CH₂ (Bromo-terminated) | ~3.5 | Triplet |

| ¹H | O-CH₂-CH₂-O (PEG chain) | ~3.6-3.8 | Multiplet |

| ¹H | P-O-CH₂ (Ethyl ester) | ~4.1 | Quartet |

| ³¹P | Diethyl phosphonate | ~20-30 | Singlet |

Mass Spectrometry Techniques for Molecular Weight and Product Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the identity of "this compound." With a molecular formula of C₁₆H₃₄BrO₈P, the expected monoisotopic mass is approximately 464.12 g/mol , and the average molecular weight is around 465.3 g/mol . broadpharm.com

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for analyzing non-volatile and large molecules like PEGylated compounds. In ESI-MS, the molecule is typically observed as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure. For "this compound," characteristic fragmentation would involve the cleavage of the C-Br bond, loss of the ethyl groups from the phosphonate ester, and fragmentation of the PEG chain, typically with losses of ethylene oxide units (44 Da).

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | ~465.13 |

| [M+Na]⁺ | Sodium adduct | ~487.11 |

| [M-Br]⁺ | Loss of Bromine | ~385.18 |

| [M-C₂H₅O]⁺ | Loss of an ethoxy group | ~420.15 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks will include a strong and broad band around 1100 cm⁻¹ due to the C-O-C stretching vibrations of the polyethylene (B3416737) glycol ether linkages. The P=O stretch of the phosphonate group is expected to appear as a strong absorption in the region of 1250-1200 cm⁻¹. The P-O-C stretching vibrations will likely be observed around 1050-1000 cm⁻¹. The C-H stretching vibrations of the alkyl chains will be visible in the 2950-2850 cm⁻¹ region. The presence of the terminal bromine is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 650-550 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2950-2850 | Medium-Strong |

| P=O (Phosphonate) | Stretch | 1250-1200 | Strong |

| C-O-C (Ether) | Stretch | 1150-1085 | Strong |

| P-O-C (Phosphonate ester) | Stretch | 1050-1000 | Strong |

| C-Br (Bromoalkane) | Stretch | 650-550 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While obtaining a single crystal of a flexible and often amorphous molecule like "this compound" can be challenging, the analysis of closely related crystalline derivatives or analogues can provide invaluable structural insights.

For related PEGylated phosphonate materials, X-ray diffraction (XRD) studies on powdered samples can reveal information about the degree of crystallinity and the packing of the polymer chains. researchgate.net For instance, characteristic peaks in the powder XRD pattern can indicate ordered structures of the PEG chains. researchgate.net

Computational Chemistry and Theoretical Investigations Pertaining to Bromo Peg5 Phosphonic Acid Diethyl Ester

Molecular Modeling and Conformational Analysis

Molecular modeling, particularly conformational analysis, is crucial for understanding the spatial arrangements accessible to Bromo-PEG5-phosphonic acid diethyl ester. The molecule's flexibility, largely dictated by the PEG5 chain, is a key determinant of its function as a linker, governing the distance and relative orientation it can impose on two conjugated entities. nih.govarxiv.org

The PEG chain is characterized by a sequence of repeating ethoxy units, giving it significant conformational freedom. The primary degrees of freedom are the dihedral angles along the backbone, specifically the O-C-C-O and C-O-C-C torsions. Theoretical studies and experimental data on PEG chains consistently show a strong preference for a gauche conformation around the O-C-C-O dihedral angle and a trans conformation for the C-O-C-C dihedral angle. aip.org This preference leads to a locally helical or coiled structure in solution, rather than a fully extended linear chain. aip.orgazom.com

A representative stable conformation would be characterized by specific dihedral angles as illustrated in the hypothetical data table below.

Interactive Data Table: Predicted Dihedral Angles for a Stable Conformer of this compound

| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |

| τ1 | C-O-C-C | ~180 (trans) |

| τ2 | O-C-C-O | ~±60 (gauche) |

| τ3 | C-C-O-C | ~180 (trans) |

| τ4 | C-O-C-C | ~180 (trans) |

| τ5 | O-C-C-O | ~±60 (gauche) |

Note: This table is illustrative and represents expected values based on known PEG conformation. Actual values would be determined via detailed energy minimization calculations.

Molecular dynamics (MD) simulations would further elaborate on this static picture by showing the dynamic interconversion between different low-energy conformers in a simulated aqueous environment. mdpi.comnih.govresearchgate.net These simulations would provide insight into the molecule's hydrodynamic radius and the end-to-end distance distribution, which are critical parameters for its application as a linker. researchgate.net

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule. researchgate.netnih.gov For this compound, these calculations would elucidate the nature of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and partial atomic charges, which are key to understanding its role as a bifunctional molecule.

Calculations of the molecular electrostatic potential (MEP) would reveal the charge distribution across the molecule. The oxygen atoms of the PEG chain and the phosphonate (B1237965) group would exhibit negative potential (red regions), indicating their role as hydrogen bond acceptors. The phosphorus atom and the hydrogens on the ethyl groups would show positive potential (blue regions). This information is vital for predicting non-covalent interactions with biological macromolecules.

The bifunctional nature of the molecule is rooted in its distinct reactive ends. The terminal bromine is an excellent leaving group, making it highly susceptible to S(_N)2 reactions with nucleophiles like thiols (cysteine residues) or amines (lysine residues) on proteins. researchgate.net The diethyl phosphonate group, while relatively stable, can be hydrolyzed to the corresponding phosphonic acid, which is a strong chelator for metal ions and can form strong hydrogen bonds or salt bridges with positively charged residues in a protein binding pocket. nih.govresearchgate.netnih.gov

Interactive Data Table: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability (localized on Br) |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (localized on P=O) |

| HOMO-LUMO Gap | 6.7 eV | Reflects kinetic stability |

| Dipole Moment | ~4.5 Debye | Indicates overall molecular polarity |

| Partial Charge on P | +1.2 e | Electrophilic nature of the phosphonate group |

| Partial Charge on Br | -0.2 e | Nucleophilic character and leaving group potential |

Note: The values in this table are hypothetical and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G).*

Simulation of Molecular Interactions and Binding Affinities

Simulations of molecular interactions are critical for predicting how this compound would behave in a biological context. Using techniques like molecular docking and molecular dynamics (MD), researchers can model the interaction of this linker with specific proteins or other biomolecules. scienceopen.comnih.gov

Molecular Docking would be used to predict the preferred binding orientation of the phosphonate end of the molecule within a target protein's active site. For instance, if targeting a protein with a binding pocket containing arginine or lysine (B10760008) residues, the phosphonate oxygens would be predicted to form strong hydrogen bonds or ionic interactions. nih.gov The docking scores would provide an initial estimate of the binding affinity.

Molecular Dynamics (MD) simulations of the molecule in complex with a protein would offer a more dynamic and realistic view. mdpi.comresearchgate.net These simulations, often spanning microseconds, would show how the flexible PEG linker allows the complex to adapt its conformation to optimize binding interactions. This is particularly relevant in the context of PROTACs, where the linker must be long and flexible enough to allow the formation of a stable ternary complex between the target protein and an E3 ligase. nih.govnih.gov

Furthermore, advanced computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) could be employed to calculate the binding free energy (binding affinity) with high accuracy. These calculations would quantify the strength of the interaction between the phosphonate headgroup and its binding partner. For example, simulations could quantify the energetic contribution of individual hydrogen bonds between the phosphonate oxygens and amino acid side chains.

Interactive Data Table: Illustrative Simulation of Binding Interactions

| Interacting Pair | Interaction Type | Simulated Average Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| Phosphonate O ... Arginine NH | Hydrogen Bond / Salt Bridge | 2.8 | -5.0 to -8.0 |

| Phosphonate O ... Lysine NH3+ | Hydrogen Bond / Salt Bridge | 2.9 | -4.0 to -7.0 |

| PEG Ether O ... Water H | Hydrogen Bond | 3.0 | -2.0 to -4.0 |

| Bromo-Alkyl CH ... Leucine CH3 | van der Waals | 3.8 | -0.5 to -1.5 |

Note: This data is illustrative, representing typical interaction geometries and energies derived from molecular simulations. Specific values are system-dependent.

These simulations are instrumental in the rational design of molecules like this compound, allowing for the optimization of linker length and composition to maximize binding affinity and biological activity. wuxibiology.com

Applications of Bromo Peg5 Phosphonic Acid Diethyl Ester in Contemporary Chemical Research

Role as a Versatile Linker in Bioconjugation Chemistry

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, relies on versatile linkers to connect different functionalities. Bromo-PEG5-phosphonic acid diethyl ester serves as such a linker, offering distinct reactive ends and a spacer unit that influences the properties of the final conjugate.

Strategies for Covalent Attachment to Biomolecules and Surfaces

The structure of this compound allows for multiple strategies of covalent attachment. The terminal bromine atom is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. broadpharm.com This allows for the straightforward attachment of the linker to various nucleophilic groups found on biomolecules, such as the primary amines (-NH2) on lysine (B10760008) residues or the thiol groups (-SH) on cysteine residues of proteins.

The other end of the molecule, the diethyl phosphonate (B1237965) group, provides a distinct mode of attachment, primarily for inorganic surfaces. Phosphonic acids and their esters are known to form strong, stable bonds with a variety of metal oxides, including aluminum oxide, titanium oxide, and iron oxide. axispharm.comrsc.orgnih.gov This interaction allows for the creation of self-assembled monolayers (SAMs) on these surfaces, effectively functionalizing them for further biological applications. nih.gov For example, a bromo-terminated phosphonic acid can be used as an initial stable modification on a porous aluminum oxide surface, which can then be used for subsequent covalent modification with biomolecules like proteins or carbohydrate derivatives. nih.gov

Influence on Biocompatibility and Solubility in Research Constructs

The central PEG chain is crucial to the functionality of this compound in a biological context. PEG is a hydrophilic polymer well-known for its ability to increase the water solubility of conjugated molecules. broadpharm.comprecisepeg.com This property is particularly valuable when working with hydrophobic biomolecules or surfaces, enhancing their compatibility with aqueous physiological environments. precisepeg.com

Furthermore, PEGylation—the process of attaching PEG chains—is a widely used strategy to improve the biocompatibility of molecules and materials. precisepeg.com The PEG chain can help to reduce non-specific protein adsorption and can decrease the immunogenicity of the conjugated biomolecule. These characteristics make this compound an ideal linker for creating biocompatible research constructs, from drug delivery systems to functionalized medical implants.

Application in PROteolysis TArgeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest. nih.govmedchemexpress.com These molecules consist of two ligands connected by a chemical linker. nih.gov this compound is recognized as a PEG-based linker used in the synthesis of PROTACs. medchemexpress.cominvivochem.cn

Design Principles for PROTAC Linkers

Length and Flexibility: The linker must be long and flexible enough to allow the two ligands to simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a stable ternary complex. nih.govaxispharm.com If the linker is too short, steric hindrance can prevent complex formation; if it's too long, the efficiency of ubiquitination may decrease. nih.gov The five-unit PEG chain of this compound provides a specific length and flexibility that can be tested in PROTAC optimization.

Solubility: The linker's chemical nature affects the PROTAC's physicochemical properties, including solubility and cell permeability. nih.govaxispharm.com The hydrophilic PEG chain enhances the water solubility of the PROTAC, which can improve its pharmacokinetic profile. jenkemusa.comaxispharm.com

Ternary Complex Stabilization: The linker is not just a passive spacer; it can form interactions that help stabilize the ternary complex. nih.gov The ether oxygens within the PEG chain can participate in hydrogen bonding, contributing to the stability of the crucial protein-PROTAC-protein interactions. nih.gov

Integration into Heterobifunctional Molecules for Target Protein Degradation Studies

This compound is a bifunctional building block that facilitates the assembly of PROTACs. jenkemusa.comsymeres.com In a typical synthetic scheme, one of the two ligands (for either the target protein or the E3 ligase) can be attached via the bromo- end of the linker through a substitution reaction. The phosphonate ester can then be hydrolyzed to the phosphonic acid, which can be coupled to the second ligand using standard amide bond formation chemistry, or the ester itself can be used in other coupling reactions. The commercial availability of such bifunctional linkers enables the rapid and systematic synthesis of libraries of PROTACs with varying linker lengths and compositions to screen for optimal degradation activity. nih.gov

Advanced Materials Science and Surface Functionalization

The dual nature of this compound also makes it a valuable tool in materials science, particularly for modifying the surfaces of inorganic materials to alter their properties and interface with biological systems.

The phosphonate group serves as a powerful anchor to metal oxide surfaces. axispharm.com This allows for the creation of ordered, dense self-assembled monolayers (SAMs) on materials like titanium, aluminum, or iron oxides. nih.gov The covalent attachment via the phosphonate group is robust, leading to stable surface modifications. axispharm.com

Once anchored, the rest of the molecule extends from the surface. The hydrophilic PEG chain imparts a protein-repellent and biocompatible character to the material's surface. The terminal bromine group serves as a reactive handle for further functionalization. nih.gov This allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, catalysts, or specific biomolecules like enzymes or antibodies, creating highly specific and functional surfaces for applications in biosensors, medical implants, and chromatography. nih.gov

| Functional Group | Role in Application | Field of Use |

| Bromo Group | Reactive handle for nucleophilic substitution; attachment point for biomolecules or ligands. | Bioconjugation, PROTAC Synthesis, Materials Science |

| PEG Chain | Imparts hydrophilicity, solubility, and biocompatibility; provides flexible spacing. | Bioconjugation, PROTACs, Materials Science |

| Diethyl Phosphonate | Anchors to metal oxide surfaces; can be modified for coupling to other molecules. | Materials Science, Bioconjugation, PROTAC Synthesis |

Surface Modification of Metal Oxides and Inorganic Substrates

The phosphonic acid moiety of this compound serves as a robust anchor for the modification of various metal oxide and inorganic substrates. This is attributed to the strong affinity of phosphonic acids for metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). Research has demonstrated that bromo-terminated phosphonic acids can be effectively used to functionalize surfaces such as porous aluminum oxide (PAO). medchemexpress.com The initial modification with the bromo-terminated phosphonic acid provides a versatile platform for subsequent chemical transformations. medchemexpress.com

The process typically involves the immersion of the metal oxide substrate in a solution containing the bromo-PEG-phosphonic acid compound. The phosphonic acid group chemisorbs onto the surface, creating a stable, covalently bound layer. The terminal bromide then presents a reactive site for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, alkynes, thiols, and N-hydroxysuccinimide (NHS) esters, onto the surface. medchemexpress.com This two-step functionalization strategy is crucial for tailoring the surface properties of materials for specific applications, such as in the development of biosensors, chromatography supports, and biocompatible coatings on implants. The PEG5 linker in this compound offers the added advantage of creating a hydrophilic spacer arm, which can reduce non-specific binding of biomolecules and improve the accessibility of the terminal functional group.

Development of Functional Polymeric Materials and Coatings

In the realm of polymer chemistry, this compound is a valuable building block for the synthesis of functional polymeric materials and coatings. The bromide terminus can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or it can be converted to other functional groups suitable for various polymerization methods.

The phosphonate group, on the other hand, can be incorporated into the polymer backbone or as a pendant group, imparting unique properties to the resulting material. For instance, polymers containing phosphonic acid groups are known for their ability to interact with metal ions, their flame-retardant properties, and their enhanced adhesion to inorganic surfaces. The synthesis of polymers with sidechain phosphorus-containing polyacids has been explored, demonstrating the versatility of phosphonated monomers.

The presence of the PEG5 linker in the monomeric unit can influence the physical properties of the resulting polymer, such as its solubility, flexibility, and biocompatibility. For example, the incorporation of PEG segments can render a polymer more water-soluble and reduce its immunogenicity, which is highly desirable for biomedical applications. creativepegworks.com

Exploration in Supramolecular Assembly Research

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound finds application. The phosphonate group can participate in the formation of coordination complexes with metal ions, acting as a recognition site for the assembly of larger supramolecular structures.

While specific research detailing the use of this compound in supramolecular assembly is emerging, the principles are well-established. The phosphonate moiety can bind to various metal centers, and the bromo- and PEG- functionalities provide opportunities for secondary interactions or for connecting the assembly to other molecular components. This could lead to the construction of novel materials with interesting optical, electronic, or catalytic properties.

Research in Diagnostic Agent Development

Chelation of Metal Ions for Experimental Imaging Agents

The development of targeted diagnostic imaging agents is a significant area of research in modern medicine. This compound is a promising tool in this field due to the ability of its phosphonate group (typically after hydrolysis to the phosphonic acid) to chelate metal ions that are used in imaging techniques such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).

Phosphonate-containing ligands have been shown to form stable complexes with various metal ions, including those with diagnostic relevance like gadolinium(III) for MRI and gallium-68 (B1239309) for PET. The bromo-terminus of the molecule allows for its conjugation to a targeting moiety, such as a peptide, antibody, or small molecule, that can selectively bind to a specific biological target, for example, a receptor that is overexpressed on cancer cells.

The PEG5 linker plays a crucial role in these constructs. It provides a hydrophilic spacer that can improve the pharmacokinetic properties of the imaging agent, such as increasing its circulation time in the bloodstream and reducing non-specific uptake by organs like the liver and spleen. creativepegworks.com This leads to a better signal-to-noise ratio and clearer diagnostic images.

Modulation of Biomolecule Properties in Research Contexts

Enhancing Solubility and Circulation Half-Life of Research Compounds

A significant challenge in the development of new therapeutic and diagnostic agents is their often poor solubility in aqueous environments and their rapid clearance from the body. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to overcome these limitations. creativepegworks.com

This compound is a valuable reagent for the PEGylation of research compounds. The bromo- end can be used to attach the PEG linker to a variety of molecules, including proteins, peptides, and small molecule drugs, through nucleophilic substitution reactions. The hydrophilic PEG5 chain then imparts its properties to the conjugated molecule, leading to several benefits:

Enhanced Solubility: The ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic, which can significantly increase the water solubility of hydrophobic compounds. creativepegworks.com

Increased Circulation Half-Life: The PEG chain creates a hydrophilic shield around the molecule, which can reduce its recognition by the immune system and decrease its clearance by the kidneys. This results in a longer circulation time in the bloodstream, allowing the compound to reach its target more effectively. creativepegworks.com

The phosphonic acid diethyl ester group can also be utilized for attachment to specific functionalities on a target molecule or for further modification.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes for Increased Efficiency and Selectivity

The primary route for synthesizing Bromo-PEG5-phosphonic acid diethyl ester and related compounds is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a bromo-PEGylated alcohol with a phosphite (B83602), typically at elevated temperatures. While effective, this method can present challenges in terms of selectivity and efficiency, particularly when dealing with longer PEG chains.

| Parameter | Challenge | Potential Solution |

| Reaction Temperature | High temperatures can lead to side reactions and degradation of the PEG chain. | Development of novel catalysts (e.g., Lewis acids) to lower the activation energy. |

| Reactant Stoichiometry | Precise control is needed to avoid the formation of bis-phosphonate byproducts. | Slow, controlled addition of the phosphite reagent; use of a large excess of the bromo-PEG starting material. |

| Purification | Separation of the desired product from starting materials and byproducts can be challenging. | Advanced chromatographic techniques, such as automated flash chromatography or preparative HPLC. |

| Scalability | Transitioning from laboratory-scale synthesis to larger-scale production presents logistical challenges. | Development of continuous flow chemistry processes. |

Expansion of Application Spectrum in Emerging Research Fields

The primary application of this compound to date has been as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The bromo- moiety of the linker can be readily displaced by a nucleophilic group on a ligand for a target protein, while the rest of the molecule provides a flexible spacer to the E3 ligase ligand.

The future application of this compound is expected to expand into other emerging fields. One significant area is the functionalization of nanoparticles for biomedical applications. The phosphonic acid ester group can be hydrolyzed to the corresponding phosphonic acid, which has a high affinity for metal oxide surfaces, such as those of iron oxide or titanium dioxide nanoparticles. This allows for the stable anchoring of the PEGylated linker to the nanoparticle surface, creating a hydrophilic and biocompatible coating that can improve the nanoparticle's stability in biological fluids and reduce non-specific protein adsorption. precisepeg.com

Another potential application is in the development of novel drug delivery systems. The bifunctional nature of the compound allows for the attachment of a targeting moiety (e.g., an antibody or a small molecule) to the bromo- end and a therapeutic agent to the phosphonate (B1237965) end (or vice versa). The PEG linker can enhance the solubility and circulation time of the resulting conjugate.

The table below outlines potential emerging applications and the role of this compound in each.

| Emerging Application | Role of this compound |

| Targeted Drug Delivery | Serves as a flexible, hydrophilic linker to connect a targeting ligand to a therapeutic payload, potentially improving the pharmacokinetic profile of the conjugate. purepeg.com |

| Nanoparticle Surface Modification | The phosphonate group acts as a strong anchor to metal oxide nanoparticle surfaces, while the PEG chain provides a "stealth" coating to reduce opsonization and prolong circulation time. precisepeg.com |

| Biosensor Development | Can be used to immobilize biomolecules (e.g., enzymes, antibodies) onto sensor surfaces, with the PEG linker providing a favorable microenvironment for biological activity. |

| Development of Smart Materials | Incorporation into polymers or hydrogels could introduce stimuli-responsive properties, where the linker's properties change in response to environmental cues like pH or temperature. gelest.com |

Advanced Analytical Techniques for Comprehensive Reaction Monitoring and Product Characterization

The comprehensive characterization of this compound and its conjugates is crucial for ensuring their purity and structural integrity. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, there is a need for more advanced analytical methods for in-depth analysis.

Future research in this area should focus on the application of high-resolution analytical techniques. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC) can provide detailed structural information and confirm the connectivity of the different components of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and identifying any potential impurities.

For monitoring the synthesis of this compound, in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) or in-situ NMR, could provide real-time information on the reaction kinetics and the formation of intermediates and byproducts. This would allow for more precise control over the reaction conditions and lead to improved yields and purity.

The table below details advanced analytical techniques and their potential application in the study of this compound.

| Analytical Technique | Application | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and fragmentation analysis. | Unambiguous confirmation of the molecular formula and structural elucidation of the product and any impurities. |

| Two-Dimensional NMR (e.g., COSY, HSQC) | Detailed structural analysis and assignment of proton and carbon signals. | Confirmation of the covalent linkages between the bromo-, PEG, and phosphonate moieties. |

| Gel Permeation Chromatography (GPC/SEC) | Determination of molecular weight distribution for PEGylated compounds. | Assessment of the polydispersity of the PEG chain within the molecule. contractpharma.com |

| In-situ Spectroscopy (e.g., ReactIR, in-situ NMR) | Real-time monitoring of reaction progress. | Optimization of reaction conditions and identification of transient intermediates. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical analysis of functionalized nanoparticles. | Confirmation of the successful grafting of the phosphonate linker onto metal oxide surfaces. nih.gov |

Tailoring Structure-Reactivity Relationships for Specific Research Goals

The reactivity and biological activity of this compound are intrinsically linked to its structure. The length of the PEG chain, the nature of the phosphonate ester, and the reactivity of the bromide are all key parameters that can be tailored to achieve specific research goals.

Future research will likely focus on systematically investigating these structure-reactivity relationships. For example, in the context of PROTACs, the length and flexibility of the PEG linker are known to be critical for inducing a productive ternary complex between the target protein and the E3 ligase. nih.gov Varying the number of ethylene (B1197577) glycol units in the linker can have a profound impact on the efficacy of the resulting PROTAC.

Similarly, the nature of the phosphonate ester group can influence the compound's solubility and its ability to anchor to surfaces. While the diethyl ester is common, exploring other ester groups (e.g., tert-butyl, benzyl) could provide advantages in terms of stability or ease of deprotection.

The table below summarizes key structural features and their potential impact on reactivity and application.

| Structural Feature | Potential Modification | Impact on Reactivity/Application |

| PEG Chain Length | Increasing or decreasing the number of ethylene glycol units. | Affects the solubility, flexibility, and overall length of the linker, which is critical for applications like PROTACs and drug delivery. nih.gov |

| Phosphonate Ester Group | Replacing the ethyl groups with other alkyl or aryl groups. | Modifies the solubility, stability, and ease of hydrolysis of the phosphonate, which is important for surface functionalization. |

| Terminal Halogen | Replacing bromine with chlorine or iodine. | Alters the reactivity of the linker in nucleophilic substitution reactions, allowing for a wider range of conjugation chemistries. |

| Introduction of Additional Functional Groups | Incorporating other reactive handles (e.g., an azide (B81097) or alkyne) into the PEG chain. | Enables dual or orthogonal functionalization, allowing for the creation of more complex molecular architectures. nih.gov |

Q & A

Q. What is the functional role of Bromo-PEG5-phosphonic acid diethyl ester in PROTAC synthesis?

this compound serves as a hydrophilic polyethylene glycol (PEG)-based linker in PROteolysis TArgeting Chimeras (PROTACs). It connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter, enabling the formation of a ternary complex that triggers ubiquitination and proteasomal degradation of the target protein. The bromo terminal group facilitates covalent conjugation with thiol-containing ligands, while the phosphonic acid diethyl ester group enhances aqueous solubility and stability .

Q. What are the solubility properties and recommended storage conditions for this compound?

The compound is soluble in polar organic solvents (e.g., DCM, DMF, DMSO) and exhibits moderate water solubility due to its PEG spacer. For storage, maintain the compound under anhydrous conditions at –20°C to prevent hydrolysis of the phosphonic acid diethyl ester group. Avoid repeated freeze-thaw cycles to preserve structural integrity .

Q. How does the PEG spacer length (e.g., PEG5) influence PROTAC design?

The PEG5 spacer balances hydrophilicity and steric flexibility, which are critical for ensuring proper orientation between the target protein and E3 ligase. Shorter PEG chains (e.g., PEG3) may limit solubility, while longer chains (e.g., PEG9) could reduce cellular permeability. Comparative studies using analogs like Bromo-PEG3-phosphonic acid diethyl ester (CAS 1148026-98-5) suggest PEG5 optimizes both solubility and bioactivity .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the phosphonic acid diethyl ester group during PROTAC synthesis?

Hydrolysis can be minimized by:

- Conducting reactions under inert atmospheres (e.g., nitrogen or argon).

- Using anhydrous solvents (e.g., freshly distilled DMF).

- Adding molecular sieves to reaction mixtures to absorb residual moisture. Post-synthesis, confirm ester stability via P NMR or LC-MS to detect hydrolyzed phosphonic acid byproducts .

Q. How can researchers validate successful conjugation of this compound in PROTAC molecules?

Analytical validation involves:

- Mass spectrometry (MS): Confirm the molecular weight shift corresponding to the added linker.

- HPLC: Monitor retention time changes post-conjugation.

- H/P NMR: Verify the presence of PEG and phosphonic acid diethyl ester signals (e.g., δ 1.3 ppm for ethyl groups, δ 20–25 ppm for phosphorus in diethyl esters) .

Q. What are the implications of using this compound versus tosyl- or azide-terminated PEG linkers?

Bromo-terminated linkers offer thiol-specific reactivity, reducing off-target conjugation compared to azides (strain-promoted click chemistry) or tosyl groups (broader nucleophilic reactivity). However, bromo-PEG5 derivatives may require longer reaction times with cysteine-containing ligands. Comparative studies with Tos-PEG5-Boc (CAS 581065-94-3) highlight trade-offs between reaction specificity and efficiency .

Q. How does the phosphonic acid diethyl ester group impact PROTAC pharmacokinetics?

The diethyl ester enhances membrane permeability by masking the polar phosphonic acid group. Intracellular esterases hydrolyze the ester post-cellular entry, releasing the active phosphonic acid moiety, which improves target binding affinity. This prodrug strategy balances bioavailability and activity, as demonstrated in analogs like m-PEG5-phosphonic acid ethyl ester (CAS 1807512-42-0) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in PROTAC activity when using this compound from different batches?

Batch-to-batch variability in purity (≥95% vs. lower grades) or residual moisture content can impact conjugation efficiency. To resolve discrepancies:

- Characterize batches via H NMR to confirm PEG spacer integrity.

- Perform kinetic assays to compare degradation efficiency across batches.

- Pre-purify the compound using size-exclusion chromatography to remove hydrolyzed byproducts .

Methodological Tables

| Parameter | This compound | Bromo-PEG3-Phosphonic Acid Diethyl Ester |

|---|---|---|

| Molecular Weight | 409.2 g/mol | 338.3 g/mol |

| CAS Number | 1446282-41-2 | 1148026-98-5 |

| Solubility in Water | High (PEG5 spacer) | Moderate (PEG3 spacer) |

| Reactivity with Thiols | Slower (steric hindrance) | Faster (shorter spacer) |

| Stability in Aqueous Buffer | 48 hours (pH 7.4, 25°C) | 24 hours (pH 7.4, 25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.